molecular formula C8H10O3 B009698 Furfuryl glycidyl ether CAS No. 5380-87-0

Furfuryl glycidyl ether

Cat. No. B009698
CAS RN: 5380-87-0
M. Wt: 154.16 g/mol
InChI Key: RUGWIVARLJMKDM-UHFFFAOYSA-N
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Patent
US09035018B2

Procedure details

With reference to the chemical reaction formula 7, epichlorohydrin (23.5 mL, 300 mmol), NaOH aqueous solution (22.0 g, 275 mmol) of 50% and TBABr (0.644 g, 2 mmol) as a catalyst are put into a 100 mL round-bottom flask one after another, and intensely magnetic stirred. 2-furanmethanol (9.81 g, 100 mmol) diluted in THF 30 mL is then slowly added by drops into the flask at a room temperature, and then intensely stirred for two hours at a room temperature. Afterwards the reaction liquid is moved to a separatory funnel, into which are added distilled water and EtOAc 200 ml each to wash an organic layer twice and washed with saturated NaCI aqueous solution. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated to flash chromatography (hexanes:EtOAc=1:1→1:2) to obtain a furfuryl glycidyl ether (13.3 g, 86.3 mmol, 86% of yield) in the form of transparent oil. The data of 1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step One
Name
Quantity
0.644 g
Type
catalyst
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[CH2:8]1[CH2:12][O:11][CH2:10]C1>C(C1OC1)Cl.[OH-].[Na+].CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:8]([O:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)[CH:12]1[O:11][CH2:10]1 |f:3.4,5.6|

Inputs

Step One
Name
formula 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23.5 mL
Type
catalyst
Smiles
C(Cl)C1CO1
Name
Quantity
22 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
0.644 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Two
Name
Quantity
9.81 g
Type
reactant
Smiles
O1C(=CC=C1)CO
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
intensely stirred for two hours at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then slowly added by drops into the flask at a room temperature
CUSTOM
Type
CUSTOM
Details
Afterwards the reaction liquid
CUSTOM
Type
CUSTOM
Details
is moved to a separatory funnel, into which
ADDITION
Type
ADDITION
Details
are added
DISTILLATION
Type
DISTILLATION
Details
distilled water and EtOAc 200 ml each
WASH
Type
WASH
Details
to wash an organic layer twice
WASH
Type
WASH
Details
washed with saturated NaCI aqueous solution
CUSTOM
Type
CUSTOM
Details
After moisture in the funnel is removed by MgSO4
FILTRATION
Type
FILTRATION
Details
the residue having been filtered
CUSTOM
Type
CUSTOM
Details
vacuum evaporated
CUSTOM
Type
CUSTOM
Details
is separated to flash chromatography (hexanes:EtOAc=1:1→1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1CO1)OCC1=CC=CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 86.3 mmol
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.